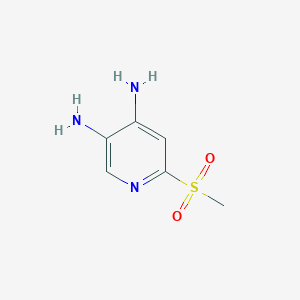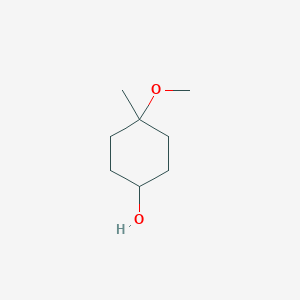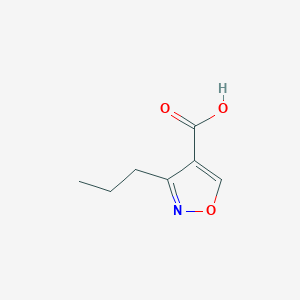
3-Propylisoxazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Propylisoxazole-4-carboxylic acid is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions
Preparation Methods
The synthesis of 3-Propylisoxazole-4-carboxylic acid can be achieved through several routes. One common method involves the cycloaddition reaction of an alkyne with a nitrile oxide, forming the isoxazole ring. This reaction typically employs copper (I) or ruthenium (II) as catalysts . Another method involves the reaction of terminal alkynes with n-butyllithium, followed by treatment with molecular iodine and hydroxylamine . Industrial production methods often focus on optimizing these reactions to increase yield and reduce costs.
Chemical Reactions Analysis
3-Propylisoxazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or oxygen atoms, depending on the reagents and conditions used.
Major products formed from these reactions include various substituted isoxazoles, which can have different biological and chemical properties.
Scientific Research Applications
3-Propylisoxazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: This compound has been studied for its potential as an antimicrobial and anticancer agent.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-Propylisoxazole-4-carboxylic acid involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or slowed cancer cell growth . The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
3-Propylisoxazole-4-carboxylic acid can be compared with other isoxazole derivatives, such as:
3,5-Dimethylisoxazole: Known for its use in pharmaceuticals as an anti-inflammatory agent.
4-Methylisoxazole-3-carboxylic acid: Studied for its potential anticancer properties.
Isoxazole-5-carboxylic acid: Used in the synthesis of various bioactive compounds.
What sets this compound apart is its unique substitution pattern, which can lead to different chemical reactivity and biological activity compared to other isoxazole derivatives.
Properties
CAS No. |
877760-11-7 |
|---|---|
Molecular Formula |
C7H9NO3 |
Molecular Weight |
155.15 g/mol |
IUPAC Name |
3-propyl-1,2-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C7H9NO3/c1-2-3-6-5(7(9)10)4-11-8-6/h4H,2-3H2,1H3,(H,9,10) |
InChI Key |
AJCDULWYVUGNPW-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NOC=C1C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


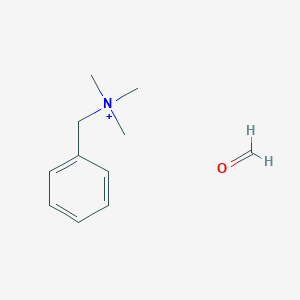

![7-methyl-3-nitro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B15052694.png)
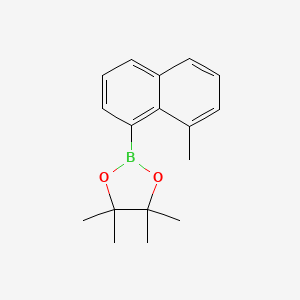
![[1,1'-Biphenyl]-3,5-dicarboxylic acid, 4'-methyl-](/img/structure/B15052704.png)
![2-(3-Methoxyphenyl)-4-((S)-piperidin-3-ylamino)thieno[3,2-C]pyridine-7-carboxamide](/img/structure/B15052716.png)
![2-((tert-Butoxycarbonyl)amino)-6-methylthieno[2,3-b]pyridine-3-carboxylic acid](/img/structure/B15052728.png)
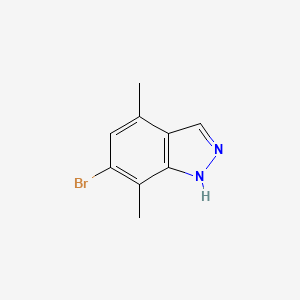
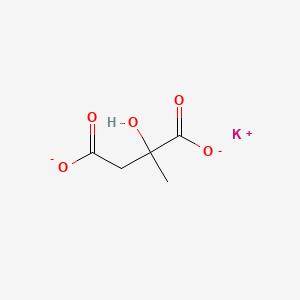
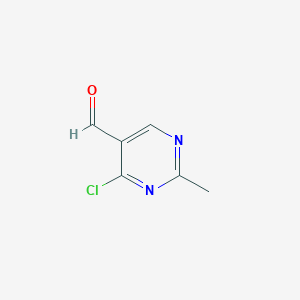
![1-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)ethan-1-amine](/img/structure/B15052753.png)
![2-Azabicyclo[3.1.0]hexane-4-carboxylic acid](/img/structure/B15052754.png)
